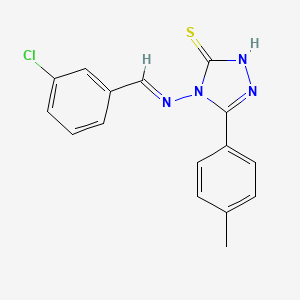
4-((3-Chlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-氯苄叉)氨基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-硫醇是一种杂环化合物,由于其独特的化学结构和潜在的应用,在各个科学研究领域引起了关注。该化合物具有一个三唑环,该环以其在化学反应中的稳定性和多功能性而闻名。
准备方法
合成路线和反应条件
4-((3-氯苄叉)氨基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-硫醇的合成通常涉及3-氯苯甲醛与4-甲基苯肼缩合形成相应的腙。然后在酸性条件下,该中间体与硫代碳酰肼环化,生成所需的三唑化合物。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到很好的记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。
化学反应分析
反应类型
4-((3-氯苄叉)氨基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-硫醇可以进行各种类型的化学反应,包括:
氧化: 硫醇基团可以被氧化形成二硫化物或磺酸。
还原: 亚胺基团可以被还原形成相应的胺。
取代: 苄叉部分上的氯原子可以被其他亲核试剂取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺类或硫醇类等亲核试剂可以在碱性条件下使用。
主要产物
氧化: 二硫化物或磺酸。
还原: 相应的胺类。
取代: 根据所使用的亲核试剂,各种取代衍生物。
科学研究应用
4-((3-氯苄叉)氨基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-硫醇在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的抗菌和抗真菌特性。
医药: 由于其生物活性,探索其作为治疗剂的潜力。
工业: 用于开发具有特定性能的新材料。
作用机制
4-((3-氯苄叉)氨基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-硫醇的作用机制涉及它与各种分子靶标的相互作用。三唑环可以与酶和蛋白质相互作用,可能抑制它们的活性。该化合物的硫醇基团可以与蛋白质中的半胱氨酸残基形成二硫键,改变其功能。
相似化合物的比较
类似化合物
- 4-((3-氯苄叉)氨基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-硫醇
- N-(3-氯苄叉)-4-(4-甲基苯基)-1-哌嗪胺
- N-(3-氯苄叉)-4-(4-甲基苄基)-1-哌嗪胺
独特性
4-((3-氯苄叉)氨基)-5-(4-甲基苯基)-4H-1,2,4-三唑-3-硫醇的独特之处在于它的三唑环,它赋予了化学反应的稳定性和多功能性。
属性
分子式 |
C16H13ClN4S |
|---|---|
分子量 |
328.8 g/mol |
IUPAC 名称 |
4-[(E)-(3-chlorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4S/c1-11-5-7-13(8-6-11)15-19-20-16(22)21(15)18-10-12-3-2-4-14(17)9-12/h2-10H,1H3,(H,20,22)/b18-10+ |
InChI 键 |
QIURXHBKDGDHIH-VCHYOVAHSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973458.png)
![9-Chloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973465.png)
![(4Z)-2-bromo-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11973467.png)
![(5E)-5-(4-tert-butylbenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973469.png)
![4-Hydroxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11973478.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11973503.png)
![Isopropyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973505.png)


![9-Bromo-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973520.png)
![4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973527.png)


